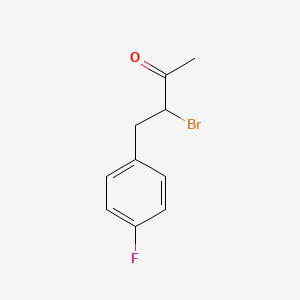

3-Bromo-4-(4-fluorophenyl)butan-2-one

Description

Significance in Synthetic Organic Chemistry

The importance of 3-Bromo-4-(4-fluorophenyl)butan-2-one in synthetic organic chemistry stems from its nature as an α-haloketone. This class of compounds is renowned for its utility as electrophilic intermediates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine and a fluorine atom, along with a ketone functional group, provides multiple sites for chemical modification. This multi-functionality allows for its use in the synthesis of a diverse range of organic molecules, including those with potential applications in medicinal chemistry and materials science. The fluorinated phenyl group is of particular interest as the incorporation of fluorine can significantly alter the biological activity and physicochemical properties of a molecule.

Structural Features and Reactivity Principles of the Chemical Compound

The structure of this compound is characterized by a four-carbon butanone chain. A key feature is the presence of a bromine atom at the third carbon position (the α-carbon relative to the carbonyl group). This α-bromination is crucial to the compound's reactivity. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Furthermore, the molecule contains a 4-fluorophenyl group attached to the fourth carbon. The fluorine atom, being the most electronegative element, influences the electronic properties of the aromatic ring. The general reactivity of α-bromoketones involves two main pathways:

Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.

Elimination Reactions: In the presence of a base, the compound can undergo dehydrobromination to form an α,β-unsaturated ketone. These unsaturated systems are themselves valuable intermediates in a variety of synthetic transformations, including Michael additions and Diels-Alder reactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrFO |

| CAS Number | 1249460-52-3 bldpharm.com |

| Molecular Weight | 245.09 g/mol bldpharm.com |

Relationship to Related Chemical Families and Analogs of Butanone Derivatives

This compound belongs to the broader family of butanone derivatives. Butanone, also known as methyl ethyl ketone (MEK), is a simple ketone that can be functionalized in numerous ways to create a wide array of chemical intermediates. The introduction of halogen atoms, such as bromine and fluorine, dramatically alters the reactivity and potential applications of the butanone scaffold.

Several analogs of this compound exist, where the position of the halogen atoms on the phenyl ring is varied, or different halogens are used. For example, compounds like 3-bromo-4-(3-fluorophenyl)butan-2-one (B13174663) and 3-bromo-4-(2,4-difluorophenyl)butan-2-one (B1527500) are structurally similar but may exhibit different reactivity profiles due to the altered electronic effects of the substituent positions on the aromatic ring. uni.lu The study of these analogs helps in understanding the structure-activity relationships and in fine-tuning the properties of the resulting molecules for specific applications. Another related compound is 3′-Bromo-4′-fluoroacetophenone, which shares the brominated and fluorinated phenyl motif but differs in the side chain. ossila.com This acetophenone (B1666503) derivative is also a valuable precursor in the synthesis of chalcones and other bioactive molecules. ossila.com

An exploration into the synthesis of the halogenated ketone this compound reveals several strategic pathways. This compound, a potentially valuable intermediate in the synthesis of more complex molecules, can be constructed through various halogenation and carbon-carbon bond-forming reactions. The methodologies discussed herein focus on established and efficient chemical transformations, providing a framework for its laboratory-scale and potential industrial production.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-(4-fluorophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-7(13)10(11)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNGYZNDAPZUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 4 4 Fluorophenyl Butan 2 One

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in 3-Bromo-4-(4-fluorophenyl)butan-2-one is polarized, with the carbon atom being electron-deficient and thus susceptible to attack by nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon is chiral.

A range of nucleophiles can displace the bromide ion in this compound. The general mechanism involves the nucleophile attacking the carbon atom bearing the bromine, leading to the formation of a new carbon-nucleophile bond and the departure of the bromide leaving group.

Amines: Primary and secondary amines are effective nucleophiles that can react with this compound to form the corresponding amino-ketones. These reactions are fundamental in the synthesis of various nitrogen-containing compounds. The palladium-catalyzed amination of analogous compounds like 3-bromo-4-fluoro-acetophenone suggests that such transformations are favorable. researchgate.net

Thiols: Thiolate anions, generated by the deprotonation of thiols, are excellent nucleophiles and react readily with α-bromo ketones. This reaction provides a straightforward method for the synthesis of thioethers. The high nucleophilicity of thiols makes them particularly effective in S(_N)2 reactions.

Alkoxides: Alkoxide ions, the conjugate bases of alcohols, can also serve as nucleophiles to displace the bromide, leading to the formation of ethers. The Williamson ether synthesis is a classic example of this type of reaction.

Table 1: Representative S(_N)2 Reactions of this compound This data is illustrative and based on typical S(_N)2 reactions of α-bromo ketones.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Diethylamine | 3-(Diethylamino)-4-(4-fluorophenyl)butan-2-one |

| Thiol | Sodium thiophenoxide | 4-(4-Fluorophenyl)-3-(phenylthio)butan-2-one |

| Alkoxide | Sodium methoxide | 4-(4-Fluorophenyl)-3-methoxybutan-2-one |

The rate and selectivity of nucleophilic substitution reactions of this compound are influenced by both electronic and steric factors.

Electronic Factors: The presence of the electron-withdrawing carbonyl group adjacent to the bromine-bearing carbon atom enhances the electrophilicity of this carbon, making it more susceptible to nucleophilic attack. The fluorine atom on the phenyl ring also exerts an electron-withdrawing inductive effect, which can further influence the reactivity of the molecule.

Steric Factors: The accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor. Bulky nucleophiles or significant steric hindrance around the reaction center can slow down the rate of the S(_N)2 reaction. The structure of this compound, being a secondary bromide, is generally amenable to S(_N)2 reactions, but highly branched nucleophiles may react more slowly.

Carbonyl Group Transformations of this compound

The ketone functional group in this compound is a key site for a variety of chemical transformations, including reductions and condensation reactions.

The carbonyl group can be readily reduced to a secondary alcohol using hydride-based reducing agents. The choice of reagent can influence the selectivity of the reduction.

Sodium Borohydride (NaBH(_4)): This is a relatively mild reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.ukyoutube.com It is typically used in protic solvents like methanol or ethanol. The reaction of NaBH(_4) with this compound is expected to yield 3-Bromo-4-(4-fluorophenyl)butan-2-ol.

Lithium Aluminum Hydride (LiAlH(_4)): This is a much stronger reducing agent than NaBH(_4) and can reduce a wider range of functional groups, including esters and carboxylic acids. youtube.comyoutube.com Due to its high reactivity, it is used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. LiAlH(_4) will also reduce the carbonyl group of the target compound to an alcohol.

Table 2: Reduction of this compound This data is illustrative and based on typical ketone reductions.

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH(_4)) | Methanol | 3-Bromo-4-(4-fluorophenyl)butan-2-ol |

| Lithium Aluminum Hydride (LiAlH(_4)) | Diethyl ether | 3-Bromo-4-(4-fluorophenyl)butan-2-ol |

The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) in this compound makes it a potential substrate for aldol-type condensation reactions. In the presence of a base, an enolate can be formed, which can then act as a nucleophile.

However, the presence of the bromine atom on the α-carbon complicates this reactivity. Under basic conditions, an elimination reaction to form an α,β-unsaturated ketone might be a competing pathway. A crossed aldol condensation, where this compound acts as the electrophile and reacts with an enolate derived from another carbonyl compound, is a more likely scenario. For instance, the reaction with acetone in the presence of a base could lead to an aldol addition product. magritek.com

Cross-Coupling and Functionalization Reactions

The carbon-bromine bond in this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the organobromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govugr.es This would allow for the introduction of a new aryl or vinyl group at the 3-position of the butanone chain.

Heck Reaction: The Heck reaction couples the organobromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This would result in the formation of a new carbon-carbon double bond at the 3-position.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. It provides an alternative to classical nucleophilic substitution for the synthesis of arylamines and related compounds.

Table 3: Potential Cross-Coupling Reactions of this compound This data is illustrative and based on typical palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh(_3))(_4), Base | 4-(4-Fluorophenyl)-3-phenylbutan-2-one |

| Heck Reaction | Styrene | Pd(OAc)(_2), PPh(_3), Base | 4-(4-Fluorophenyl)-3-styrylbutan-2-one |

| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(_2)(dba)(_3), Ligand, Base | 4-(4-Fluorophenyl)-3-(phenylamino)butan-2-one |

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, specifically, involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgtcichemicals.com Given the structure of this compound, the bromine atom at the α-position to the ketone can serve as the electrophilic partner in such coupling reactions.

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a palladium(II) intermediate. libretexts.org

Transmetalation: A base activates the organoboron species (e.g., a boronic acid), facilitating the transfer of its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

While specific studies on this compound are not extensively detailed in the surveyed literature, the reactivity of similar α-bromo ketones and aryl bromides in Suzuki-Miyaura reactions is well-documented. ikm.org.mysemanticscholar.org These reactions typically employ a palladium source like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand to stabilize the catalyst, and an inorganic base such as sodium carbonate or potassium phosphate. ikm.org.myresearchgate.net The reaction is versatile, tolerating a range of functional groups. tcichemicals.comresearchgate.net The presence of the ketone and the fluorophenyl group in this compound is generally compatible with these conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Ketones

| Parameter | Typical Conditions |

| Substrate | Aryl or Alkyl Bromide (e.g., 4-bromoacetophenone) |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Palladium(II) complexes (e.g., Pd(OAc)₂) |

| Ligand | Phosphine-based (e.g., BINAP) |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ ikm.org.myresearchgate.net |

| Solvent | Toluene, Dimethylacetamide (DMA), Dioxane |

| Temperature | 80-140 °C ikm.org.my |

| Yield | Moderate to excellent, depending on specific substrates and conditions |

This table is generated based on data from analogous reactions reported in the literature. ikm.org.myresearchgate.net

Oxidation Pathways for Carboxylic Acid Formation (e.g., 4-bromo-1-(4-fluorophenyl)butanoic acid)

The conversion of ketones, particularly α-halo ketones, to carboxylic acids can proceed through several pathways, often involving molecular rearrangements rather than direct oxidation of the carbon skeleton. For this compound, a simple oxidation to form a butanoic acid derivative without skeletal rearrangement is not a typical transformation. Instead, reactions like the Favorskii rearrangement are more plausible.

The Favorskii rearrangement occurs when α-halo ketones are treated with a base (typically an alkoxide or hydroxide). The mechanism involves the formation of a cyclopropanone intermediate, which is then opened by the nucleophilic base to yield a carboxylic acid or its ester derivative. For this compound, treatment with a base like sodium hydroxide would be expected to yield a rearranged product, such as a derivative of 3-(4-fluorophenyl)butanoic acid.

Another potential reaction is the haloform reaction, which occurs with methyl ketones in the presence of a base and a halogen. While the starting material is already halogenated, a strong base could potentially lead to cleavage of the methyl ketone group, which would result in the formation of 3-(4-fluorophenyl)propanoic acid.

The direct synthesis of compounds like 4-bromo-1-(4-fluorophenyl)butanoic acid would typically involve different synthetic strategies, as simple oxidation of this compound would not lead to this structure. For instance, the synthesis of the related compound (S)-3-(4-bromophenyl)butanoic acid has been achieved through methods like asymmetric conjugate addition to an α,β-unsaturated ester. orgsyn.org

Table 2: Plausible Base-Mediated Reactions of this compound Leading to Carboxylic Acids

| Reaction Pathway | Reagents | Expected Product |

| Favorskii Rearrangement | NaOH / H₂O | 2-methyl-3-(4-fluorophenyl)propanoic acid |

| Haloform-type Reaction | Strong Base (e.g., NaOH) | 3-(4-fluorophenyl)propanoic acid |

This table outlines hypothetical reaction pathways based on established mechanisms for α-bromo ketones.

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic and mechanistic studies specifically for reactions involving this compound are not widely available in the current body of literature. However, the mechanisms of the relevant reaction classes have been studied extensively, allowing for informed predictions about its behavior.

For the Suzuki-Miyaura reaction , the catalytic cycle is well-established. libretexts.org Kinetic analyses of related systems have shown that the rate-determining step can vary depending on the specific substrates, catalyst, ligand, and reaction conditions. nih.gov In many cases, the initial oxidative addition of the palladium(0) catalyst to the carbon-halide bond is the slowest step. nih.gov Alternatively, for very reactive halides, the transmetalation step can become rate-limiting. The electronic properties of the substrates play a crucial role; electron-withdrawing groups on the aryl halide can accelerate the oxidative addition, while the nature of the organoboron species and the base strength significantly impacts the transmetalation rate.

Regarding the Favorskii rearrangement , mechanistic studies have confirmed the pathway proceeds through a cyclopropanone intermediate. Evidence for this includes stereochemical studies and isotopic labeling experiments. The reaction is initiated by the formation of an enolate ion, followed by an intramolecular nucleophilic substitution to form the three-membered ring. The regioselectivity of the subsequent ring-opening by a nucleophile is governed by the stability of the resulting carbanion intermediate, with the ring typically opening to place the negative charge on the more substituted carbon atom.

The kinetics of ketone oxidation reactions, in general, are complex and can be influenced by factors such as temperature, oxidant concentration, and the presence of catalysts. researchgate.net For a molecule like this compound, any kinetic study would need to account for the multiple potential reaction pathways, including rearrangement and cleavage reactions, which compete with direct oxidation.

Spectroscopic and Structural Data for this compound Remains Elusive in Public Domain

Despite extensive searches of scientific literature and chemical databases, detailed spectroscopic and structural characterization data for the specific chemical compound this compound could not be located. As a result, the comprehensive analysis requested, including detailed discussions of its NMR, vibrational spectroscopy, and mass spectrometry, cannot be provided at this time.

The inquiry for specific data points, including ¹H and ¹³C NMR spectra, advanced NMR techniques for stereochemical and conformational analysis, Fourier Transform Infrared (FTIR) and Raman spectroscopy for functional group analysis, and mass spectrometry for molecular weight and fragmentation patterns, did not yield any results for the specified compound.

Information available pertains to structurally similar but distinct molecules, such as isomers or compounds with related functional groups. However, given the precise and sole focus of the requested article on "this compound," presenting data from other compounds would be scientifically inaccurate and misleading.

This lack of available information suggests that this compound may be a novel compound, a research intermediate that has not been fully characterized in published literature, or its analytical data is not yet available in the public domain.

Therefore, the creation of an article with the specified detailed outline, including data tables and in-depth research findings, is not possible.

Spectroscopic and Structural Characterization of 3 Bromo 4 4 Fluorophenyl Butan 2 One

Mass Spectrometry

High-Resolution Mass Spectrometry for Exact Mass Determination and Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the calculation of an exact mass that is unique to a specific molecular formula.

For 3-Bromo-4-(4-fluorophenyl)butan-2-one, the molecular formula is C₁₀H₁₀BrFO. The presence of bromine is particularly noteworthy, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

The theoretical exact masses for the isotopic molecular ions are calculated as follows:

[M]⁺ with ⁷⁹Br: 243.9902 Da

[M]⁺ with ⁸¹Br: 245.9882 Da

Experimental determination of these exact masses via HRMS serves to confirm the elemental formula, providing strong evidence for the successful synthesis of the target compound.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Ion | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [C₁₀H₁₀⁷⁹BrFO]⁺ | C₁₀H₁₀BrFO | 243.9902 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When the molecular ion is formed in the mass spectrometer, it is energetically unstable and can break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments is predictable and characteristic of the molecule's structure.

For this compound, key fragmentation pathways are anticipated based on its functional groups (ketone, bromoalkane, and fluorophenyl group):

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This can result in the loss of a methyl radical (•CH₃) or a 4-fluorobenzyl bromide radical (•CH₂C₆H₄FBr).

Cleavage of the C2-C3 bond would yield an acylium ion [CH₃CO]⁺ at m/z 43.

Cleavage of the C1-C2 bond would yield [Br(C₆H₄F)CH₂CO]⁺.

Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a [M-Br]⁺ fragment. This would produce a prominent peak at m/z 165.0763.

Benzylic Cleavage: The bond between the bromine-bearing carbon (C3) and the benzyl (B1604629) carbon (C4) can break, leading to the formation of a stable 4-fluorobenzyl cation [C₇H₆F]⁺ at m/z 109.0402. The other fragment would be [C₃H₄BrO]⁺.

The analysis of these characteristic fragments allows for the piecing together of the molecular structure, confirming the connectivity of the atoms.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure | Fragmentation Pathway |

|---|---|---|

| 43 | [CH₃CO]⁺ | Alpha-cleavage |

| 109 | [C₇H₆F]⁺ (4-fluorobenzyl cation) | Benzylic cleavage |

X-ray Diffraction Studies

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a solid-state material.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's solid-state structure. mdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org The pattern is used to generate an electron density map, from which the positions of individual atoms can be determined.

An SCXRD analysis of this compound would yield a wealth of information, including:

Molecular Conformation: The precise three-dimensional shape of the molecule in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of the distances between atoms and the angles between bonds.

Stereochemistry: Unambiguous assignment of the stereocenter at the C3 position, if the compound is chiral.

Crystal Packing: Information on how individual molecules are arranged in the unit cell and the nature of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that stabilize the crystal structure. mdpi.comnih.gov

While specific experimental data for this compound is not publicly available, the results would be presented in a standardized format, as shown in the hypothetical data table below, which includes the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Powder X-ray Diffraction (XRPD) for Crystalline Phase Characterization

Powder X-ray Diffraction (XRPD) is used to analyze a polycrystalline sample, providing information about its crystalline nature. nih.gov Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

For this compound, XRPD would be used to:

Confirm Crystallinity: A pattern with sharp peaks indicates a crystalline material, whereas a broad hump suggests an amorphous solid.

Phase Identification: The XRPD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to identify the compound by comparing its pattern to a database.

Polymorph Screening: Different crystal packing arrangements (polymorphs) of the same compound will produce distinct XRPD patterns. XRPD is a key tool in identifying and characterizing these different solid forms. nih.gov

Purity Assessment: The presence of crystalline impurities would be revealed by additional peaks in the diffractogram.

Chromatographic Purity and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is a cornerstone method for assessing the purity of volatile and semi-volatile compounds like this compound. researchgate.net

The process involves:

Injection and Volatilization: A small amount of the sample is injected into the GC, where it is vaporized.

Separation: The gaseous sample is carried by an inert gas through a long, thin column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase. The target compound will elute at a characteristic retention time.

Detection and Identification: As each separated component exits the column, it enters the mass spectrometer. The MS detector generates a mass spectrum for each component.

The utility of GC-MS for this compound is twofold:

Purity Determination: The gas chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The relative area of the main peak provides a quantitative measure of the compound's purity.

Identity Confirmation: The mass spectrum of the main peak can be compared to the expected fragmentation pattern (as discussed in section 4.3.2) to confirm the identity of the compound.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-fluorobenzyl bromide |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are pivotal analytical techniques for the separation, identification, and quantification of organic compounds. In the context of pharmaceutical intermediates and complex organic molecules like this compound, these methods provide essential information regarding purity, stability, and molecular structure. While specific, detailed research findings and validated analytical methods for this compound are not extensively documented in publicly available literature, the principles of HPLC and LC-MS analysis for structurally related α-bromo-ketones and halogenated aromatic compounds allow for a comprehensive understanding of how this compound would be characterized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. For a compound such as this compound, a reverse-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The polarity of this compound, influenced by the polar carbonyl group and the halogen atoms, as well as the nonpolar phenyl ring and alkyl chain, will dictate its retention time. A typical analysis would involve a gradient elution, where the composition of the mobile phase is varied over time to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 40% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, the retention time would be a key identifier for the compound. Purity assessment would be conducted by integrating the peak area of this compound relative to the total peak area of all components in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for confirming the identity of a compound by providing its molecular weight and for elucidating its structure through fragmentation analysis.

For this compound, an electrospray ionization (ESI) source would likely be used in positive ion mode. The ESI process would generate protonated molecules [M+H]⁺. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units. This isotopic signature is a powerful tool for confirming the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and further confirming the chemical formula C₁₀H₁₀BrFO.

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of HBr, the cleavage of the C-C bonds in the butanone chain, and fragmentation of the aromatic ring.

The following table summarizes the expected mass spectrometric data for this compound.

| Parameter | Expected Value/Observation |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₁₀H₁₀BrFO |

| Monoisotopic Mass | 243.9899 u |

| Observed Ions [M+H]⁺ | m/z 244.9978 (for ⁷⁹Br) and 246.9957 (for ⁸¹Br) |

| Isotopic Pattern | Characteristic 1:1 ratio for a single bromine atom |

| Major Fragmentation Pathways | Loss of HBr, cleavage of the butanone side chain |

Theoretical and Computational Chemistry of 3 Bromo 4 4 Fluorophenyl Butan 2 One

Quantum Chemical Investigations

Quantum chemical investigations employ fundamental principles of quantum mechanics to model and analyze molecules. For 3-Bromo-4-(4-fluorophenyl)butan-2-one, these studies offer a microscopic view of its electronic and structural properties, which are essential for understanding its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. nih.gov By utilizing functionals like B3LYP with a suitable basis set, such as 6-311G++(d,p), the most stable conformation of this compound can be identified. nih.govsemanticscholar.org This process involves calculating the molecule's energy at various atomic arrangements to find the minimum energy structure. The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. semanticscholar.org For similar bromo-fluoro phenyl compounds, DFT calculations have shown good agreement between theoretical and experimental structural parameters. nih.gov The electronic structure analysis reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comtaylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity and greater potential for intramolecular charge transfer. researchgate.net For related chalcone structures, the HOMO-LUMO energy gap has been calculated to be around 4.12 eV, indicating good stability. nih.gov The distribution of HOMO and LUMO across the molecular structure of this compound would indicate the likely sites for nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netwolfram.com The MEP surface illustrates the charge distribution, with different colors representing varying electrostatic potentials. researchgate.netajchem-a.com Typically, red regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. ajchem-a.com For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the fluorine atom, making them potential sites for electrophilic interactions. Positive potentials might be located around the hydrogen atoms. bhu.ac.in

Table 2: MEP Color Coding and Interpretation

| Color | Potential | Interpretation |

|---|---|---|

| Red | Negative | High electron density, site for electrophilic attack. ajchem-a.com |

| Blue | Positive | Low electron density, site for nucleophilic attack. ajchem-a.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman) can be compared with experimental data to confirm the molecular structure. semanticscholar.orgorientjchem.orgresearchgate.net Discrepancies between calculated and experimental values are often minimal and can be attributed to the fact that theoretical calculations are typically performed for a molecule in the gas phase, whereas experiments are conducted in a solvent or solid state. semanticscholar.org For similar compounds, calculated vibrational frequencies have shown good correlation with experimental spectra after applying a scaling factor. orientjchem.org

First Hyperpolarizability and Nonlinear Optical Properties

The study of first hyperpolarizability (β) is crucial for identifying materials with potential applications in nonlinear optics (NLO). nih.gov Molecules with large β values exhibit significant NLO responses. The presence of electron-donating and electron-accepting groups, as well as an extended π-conjugated system, can enhance the NLO properties of a molecule. rsc.org For this compound, the presence of the bromo and fluoro substituents on the phenyl ring, along with the carbonyl group, could contribute to its NLO properties. nih.gov Computational analysis of the dipole moment, polarizability, and first hyperpolarizability would quantify the NLO potential of this compound.

Synthetic Utility and Derivative Chemistry of 3 Bromo 4 4 Fluorophenyl Butan 2 One

Role as a Key Intermediate in Multi-Step Organic Syntheses

3-Bromo-4-(4-fluorophenyl)butan-2-one is a pivotal intermediate in the synthesis of various organic compounds. Its utility stems from the presence of multiple reactive sites that allow for sequential chemical modifications. This enables the construction of intricate molecular architectures from simpler starting materials. The bromine atom, for instance, can be readily displaced in nucleophilic substitution reactions, while the ketone functional group can undergo a variety of transformations, including reactions with nucleophiles and reductions.

The fluorophenyl group is a common feature in many biologically active molecules, and incorporating this moiety early in a synthetic sequence via this compound can be an efficient strategy. This intermediate has been employed in the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Derivatization to Form Heterocyclic Systems

A significant application of this compound is in the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These systems are of great interest due to their prevalence in natural products and pharmaceuticals.

Thiazoles are five-membered heterocyclic rings containing both sulfur and nitrogen. They are a common scaffold in many biologically active compounds. The reaction of this compound with a thioamide is a common method for the synthesis of substituted thiazoles. This reaction, known as the Hantzsch thiazole (B1198619) synthesis, involves the condensation of the α-haloketone with the thioamide to form the thiazole ring. This approach has been utilized to prepare a variety of 2,4-disubstituted arylthiazoles. nih.gov

For example, a series of thiazole-based stilbene (B7821643) analogs were synthesized, some of which demonstrated potent inhibitory activity against DNA topoisomerase IB, a key enzyme in DNA replication and a target for cancer therapy. nih.gov The synthesis involved the reaction of a 2-bromo-1-(4-halophenyl)ethan-1-one with thioacetamide (B46855) to form the thiazole intermediate. nih.gov

Table 1: Examples of Thiazole Derivatives Synthesized

| Derivative | Application/Finding |

|---|---|

| Thiazole-based stilbene analogs | Potent inhibitors of DNA topoisomerase IB. nih.gov |

| 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | Showed trypanocidal activity. nih.gov |

Triazoles and oxadiazoles (B1248032) are five-membered heterocycles containing three nitrogen atoms and one oxygen and two nitrogen atoms, respectively. These ring systems are important pharmacophores found in a wide range of therapeutic agents.

Triazoles: The synthesis of triazole derivatives can be achieved through various synthetic routes. nih.govresearchgate.net One common method involves the reaction of compounds containing azide (B81097) functional groups with alkynes in a cycloaddition reaction. mdpi.comraco.cat While direct synthesis from this compound is less common, it can be converted to precursors suitable for triazole formation. The versatility of triazoles is highlighted by their broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties. nih.govnih.gov

Oxadiazoles: There are several isomers of oxadiazole, with the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) scaffolds being of particular interest in medicinal chemistry. nih.govfrontiersin.orgnih.gov The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with various reagents. frontiersin.orgnih.govwjpmr.com 1,2,4-Oxadiazoles can be prepared from amidoximes and carboxylic acids or their derivatives. nih.gov Although direct routes from this compound are not explicitly detailed, its conversion to suitable carboxylic acid or hydrazide precursors would enable access to these heterocyclic systems.

Table 2: Examples of Triazole and Oxadiazole Synthesis Methods

| Heterocycle | General Synthetic Approach |

|---|---|

| 1,2,3-Triazoles | Azide-alkyne cycloaddition. mdpi.comraco.cat |

| 1,2,4-Triazoles | Reaction of amidines with trialkyl amines. nih.gov |

| 1,3,4-Oxadiazoles | Cyclization of diacylhydrazines. frontiersin.orgnih.gov |

Indoles: The indole (B1671886) nucleus is a prominent feature in many natural products and pharmaceuticals. mdpi.com Various synthetic methods exist for the construction of the indole ring system. mdpi.comnih.govrsc.orgorganic-chemistry.org While a direct conversion of this compound to an indole is not a standard transformation, it could serve as a precursor to intermediates that undergo cyclization to form the indole scaffold. For instance, it could be used to alkylate an aniline (B41778) derivative, followed by a cyclization reaction to form the indole ring. Palladium-catalyzed reactions have been developed for the synthesis of 3-substituted indoles. nih.gov

Thienopyrimidinones: Thienopyrimidinones are fused heterocyclic systems that have shown promise as inhibitors of various enzymes, including fibroblast growth factor receptor 1 (FGFR1), making them potential anticancer agents. nih.gov The synthesis of these compounds often starts from substituted thiophenes. nih.govmdpi.com For example, 2-aminothiophene-3-carboxylates can be cyclized with various reagents to form the thienopyrimidinone core. nih.gov

The reactivity of this compound makes it a valuable precursor for a variety of other nitrogen-containing heterocycles. nih.govclockss.orgfrontiersin.orgekb.egfrontiersin.org Its ability to react with various nitrogen nucleophiles opens up pathways to a diverse range of ring systems. For example, reaction with hydrazines could lead to the formation of pyrazoles or pyridazines, while reaction with amidines could yield pyrimidines. The specific reaction conditions and the nature of the nitrogen-containing reactant determine the final heterocyclic product.

Development of Novel Synthetic Reagents and Catalysts Utilizing the Compound

While this compound is primarily used as a synthetic intermediate, its structural features could potentially be incorporated into the design of novel reagents or catalysts. For instance, the fluorophenyl group could be used to tune the electronic properties of a catalyst, or the entire molecule could be used as a scaffold to build more complex catalytic structures. However, specific examples of its use in the development of new synthetic reagents or catalysts are not extensively documented in the provided context.

Exploration of Structural Analogs and Their Synthesis from Related Precursors

The synthesis of structural analogs of this compound allows for a systematic investigation of structure-activity relationships. By altering the electronic and steric properties of the molecule, chemists can fine-tune its biological activity and pharmacokinetic profile.

Variations in Halogen Position and Substitution on the Phenyl Ring

The nature and position of the halogen atom on the phenyl ring can significantly influence the molecule's properties. This section explores the synthesis of analogs where the fluorine atom is replaced by chlorine or its position on the phenyl ring is altered.

A general and effective method for the synthesis of these analogs involves the alpha-bromination of the corresponding substituted phenylbutan-2-one precursors. This reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by either acid or base. Common brominating agents include elemental bromine (Br₂) and N-bromosuccinimide (NBS).

Synthesis of 3-Bromo-4-(4-chlorophenyl)butan-2-one:

The synthesis of 3-Bromo-4-(4-chlorophenyl)butan-2-one begins with the preparation of its precursor, 4-(4-chlorophenyl)butan-2-one (B57468). This precursor has been utilized as a reactant in the preparation of diarylheptanoids which act as tumor necrosis factor-α (TNF-α) inhibitors. guidechem.com The subsequent step is the selective bromination at the alpha-position to the carbonyl group.

A plausible synthetic route involves the reaction of 4-(4-chlorophenyl)butan-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under acidic conditions using a solvent like acetic acid. The acid-catalyzed mechanism involves the formation of an enol intermediate which then reacts with the electrophilic bromine.

Synthesis of 3-Bromo-4-(2-fluorophenyl)butan-2-one and 3-Bromo-4-(3-fluorophenyl)butan-2-one (B13174663):

Similarly, the synthesis of the 2-fluoro and 3-fluoro analogs follows a parallel synthetic strategy. The required precursors, 4-(2-fluorophenyl)butan-2-one (B2858933) and 4-(3-fluorophenyl)butan-2-one, are first synthesized. For instance, 4-(2-fluorophenyl)-2-butanone can be prepared by reacting 2-fluorobenzyl chloride with acetylacetone (B45752) in the presence of anhydrous potassium carbonate and ethanol. prepchem.com 4-(3-Fluorophenyl)butan-2-one is known to be synthesized through Friedel-Crafts acylation reactions and serves as an intermediate in the synthesis of more complex organic molecules.

Once the parent ketones are obtained, they undergo alpha-bromination. The choice of brominating agent and reaction conditions is crucial to ensure regioselectivity and avoid unwanted side reactions. The use of NBS is often preferred as it is a solid and easier to handle compared to liquid bromine.

| Compound Name | Precursor | Synthetic Step | Key Reagents |

| 3-Bromo-4-(4-chlorophenyl)butan-2-one | 4-(4-Chlorophenyl)butan-2-one | α-Bromination | N-Bromosuccinimide (NBS), Acid catalyst (e.g., HBr) |

| 3-Bromo-4-(2-fluorophenyl)butan-2-one | 4-(2-Fluorophenyl)butan-2-one | α-Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) |

| 3-Bromo-4-(3-fluorophenyl)butan-2-one | 4-(3-Fluorophenyl)butan-2-one | α-Bromination | Bromine (Br₂), Acetic Acid |

Modification of the Butanone Backbone

Altering the position of the carbonyl group and the bromine atom within the butanone backbone offers another avenue for structural diversification. This section focuses on the synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one, an isomer of the parent compound.

Synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one:

The synthesis of 4-Bromo-1-(4-fluorophenyl)butan-1-one is achieved through the bromination of its precursor, 1-(4-fluorophenyl)butan-1-one. This reaction can be carried out using bromine in a suitable solvent such as acetic acid or dichloromethane (B109758) at room temperature. prepchem.com Industrial-scale synthesis may utilize continuous flow reactors to ensure consistency and control over reaction parameters. To minimize the formation of dibrominated byproducts, it is important to carefully control the stoichiometry of the reactants, typically using a 1:1 molar ratio of the ketone to bromine, as well as the reaction time and temperature. prepchem.com

The precursor, 1-(4-fluorophenyl)butan-1-one, can be prepared via a Friedel-Crafts acylation of fluorobenzene (B45895) with butyryl chloride using a Lewis acid catalyst like aluminum chloride.

| Compound Name | Precursor | Synthetic Step | Key Reagents |

| 4-Bromo-1-(4-fluorophenyl)butan-1-one | 1-(4-Fluorophenyl)butan-1-one | Bromination | Bromine (Br₂), Acetic Acid or Dichloromethane |

Future Perspectives and Emerging Research Directions

Advancements in Asymmetric Synthesis of the Compound and its Chiral Derivatives

The development of methods to control the stereochemistry at the C3 position of 3-Bromo-4-(4-fluorophenyl)butan-2-one is a key area for future research. The synthesis of enantiomerically pure α-haloketones is of great importance, as these compounds serve as valuable chiral precursors for a wide range of biologically active molecules. electronicsandbooks.com Organocatalysis has emerged as a powerful tool for the enantioselective α-halogenation of carbonyl compounds. rsc.org

Future research will likely focus on adapting these organocatalytic strategies for the asymmetric bromination of the parent ketone, 4-(4-fluorophenyl)butan-2-one. This typically involves the use of a chiral secondary amine catalyst, such as a C2-symmetric diphenylpyrrolidine or imidazolidinone derivative, which reacts with the ketone to form a nucleophilic chiral enamine intermediate. researchgate.netrsc.org This intermediate then reacts with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), in a stereocontrolled manner, yielding the desired α-bromo ketone in high enantiomeric excess (ee). rsc.org Another promising avenue involves the use of cinchona alkaloid derivatives as catalysts for halogenation/semipinacol rearrangement reactions to produce chiral β-haloketones. acs.org

| Asymmetric Method | Catalyst Type | Potential Bromine Source | Anticipated Outcome for Target Compound |

|---|---|---|---|

| Enamine Catalysis | Chiral Secondary Amines (e.g., C2-symmetric pyrrolidines) | N-Bromosuccinimide (NBS) | High enantioselectivity (potentially >90% ee) for (R)- or (S)-3-Bromo-4-(4-fluorophenyl)butan-2-one. researchgate.netrsc.org |

| Cinchona Alkaloid Catalysis | Modified Quinine/Quinidine Derivatives (e.g., (DHQD)₂PYR) | N-Bromoacetamide (NBA) | Access to both (+) and (-) enantiomers with high enantiomeric excess. acs.org |

| Chiral Lewis Acid Catalysis | Metal Complexes with Chiral Ligands (e.g., N,N'-dioxide/Fe(OTf)₂) | N-Bromosuccinimide (NBS) | Potential for high diastereo- and enantioselectivity in related transformations like bromoazidation. organic-chemistry.org |

Catalytic Applications in Complex Organic Transformations

The synthetic utility of this compound stems from its bifunctional nature, possessing two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. researchgate.net This dual reactivity makes it an ideal precursor for the catalytic synthesis of diverse and complex organic molecules, particularly heterocycles. nih.gov

One of the most established applications for α-haloketones is the Hantzsch thiazole (B1198619) synthesis, where they react with thioamides to form highly functionalized thiazole rings, a common motif in pharmaceuticals. researchgate.net Similarly, reactions with other nitrogen- and oxygen-containing nucleophiles can be employed to construct pyrroles, benzofurans, and other valuable heterocyclic systems. nih.gov Furthermore, the bromine atom serves as an excellent leaving group in nucleophilic substitution (SN2) reactions, while the acidity of the adjacent α-hydrogen enables base-catalyzed transformations like the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives. wikipedia.org

| Transformation | Co-reagent(s) | Resulting Molecular Scaffold | Significance |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Thioamides (e.g., Thiourea) | 2-Amino-4-(4-fluorobenzyl)-5-methylthiazole | Provides access to the thiazole core, prevalent in medicinal chemistry. researchgate.net |

| Favorskii Rearrangement | Base (e.g., Sodium Hydroxide) | 2-(4-fluorobenzyl)propanoic acid | A classic rearrangement for synthesizing carboxylic acid derivatives from α-haloketones. wikipedia.org |

| Epoxide Formation | Base (e.g., Sodium Hydroxide) after Aldol reaction | Substituted Oxiranes | Forms reactive epoxide rings for further synthetic elaboration. wikipedia.org |

| Benzofuran Synthesis | o-Hydroxycarbonyl compounds (e.g., Salicylaldehyde) | Substituted Benzofurans | Constructs fused heterocyclic systems found in natural products. nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Modern chemical synthesis places a strong emphasis on developing safer, more efficient, and environmentally benign processes. The synthesis of α-haloketones, which can involve hazardous reagents like molecular bromine and present risks of thermal runaways, is an ideal candidate for integration with flow chemistry. nih.gov

Continuous flow technology offers precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of this compound, a flow process could involve pumping a solution of the starting ketone and a brominating agent through a heated or irradiated microreactor. acs.org This approach enhances safety by minimizing the volume of hazardous materials handled at any given time and can improve selectivity by reducing the formation of over-brominated byproducts. nih.gov Research has demonstrated the successful α-bromination of ketones in flow with high yields and selectivity. nih.govacs.org

Beyond flow chemistry, other sustainable methodologies are emerging. These include the use of greener brominating systems, such as ammonium (B1175870) bromide combined with an oxidant like Oxone or ceric ammonium nitrate, which avoid the use of elemental bromine. researchgate.netdeepdyve.com Photochemical methods, which use light to initiate the bromination, also represent a more sustainable alternative to traditional thermal methods. google.com

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Process |

|---|---|---|

| Safety | Handling of bulk, hazardous reagents (e.g., Br₂); risk of thermal runaway. | Small reaction volumes, in-situ generation of reagents, enhanced heat transfer, and containment. nih.govacs.org |

| Selectivity | Potential for over-bromination (dibromo-products) due to concentration gradients. nih.gov | Precise stoichiometric control and short residence times minimize byproduct formation. nih.gov |

| Scalability | Scaling up can be challenging and dangerous. | Scalable by operating the reactor for longer periods ("scaling out"). acs.org |

| Efficiency | May require longer reaction times and complex workup procedures. | Rapid reaction times (seconds to minutes), potential for in-line purification. acs.org |

Computational-Driven Design of New Derivatives for Targeted Chemical Research

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, thereby guiding the rational design of new molecules for specific applications. For this compound and its potential derivatives, computational methods can accelerate research and development.

Density Functional Theory (DFT) can be employed to model the reaction pathways of the compound, for instance, by calculating the activation energies for competing nucleophilic substitution and epoxidation reactions to predict product outcomes. up.ac.za Such studies can elucidate the compound's reactivity profile and help in selecting optimal conditions for desired transformations. Furthermore, DFT calculations can determine electronic properties such as HOMO-LUMO energy gaps, which provide insight into the molecule's stability and reactivity. up.ac.za

Looking forward, computational screening can be used to design novel derivatives. By systematically modifying the structure in silico—for example, by adding different substituents to the phenyl ring or altering the ketone backbone—researchers can predict how these changes will affect steric and electronic properties. This allows for the pre-selection of derivatives with tailored reactivity for use as specialized synthons or as precursors for targeted chemical research, such as the development of new catalytic agents or biologically active compounds, before undertaking their synthesis in the laboratory.

| Computational Method | Predicted Properties for Derivatives | Potential Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Transition state energies, reaction pathways, HOMO/LUMO energies, electrostatic potential maps. up.ac.za | Predicting reactivity with nucleophiles, guiding catalyst design, understanding electronic effects of new substituents. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes). | Designing derivatives as potential enzyme inhibitors or probes for chemical biology. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with chemical or biological activity. | Identifying key structural motifs for enhancing a desired property, such as catalytic efficiency or biological potency. |

| Molecular Dynamics (MD) Simulation | Conformational flexibility, solvent effects, stability of ligand-protein complexes. | Assessing the dynamic behavior of derivatives in solution or within a biological environment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.